(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid
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Overview
Description
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the trifluoromethylated aromatic ring: This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents.
Introduction of the ethanamine moiety: This step involves the reaction of the trifluoromethylated aromatic compound with an appropriate amine under controlled conditions.
Formation of the final compound: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonic acid to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to be used in the design of new drugs and therapeutic agents.
Medicine
In medicine, (1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new medications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine: Lacks the N-methyl group, which may affect its chemical and biological properties.
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylpropanamine: Contains an additional carbon in the alkyl chain, which may influence its reactivity and interactions.
Uniqueness
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine is unique due to the presence of both trifluoromethyl groups and the N-methyl ethanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C18H19F6NO3S |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H11F6N.C7H8O3S/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,18H,1-2H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1 |
InChI Key |
UDVIHDDHNRGUEZ-FYZOBXCZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC |
Origin of Product |
United States |
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